![molecular formula C9H12N2O6 B584035 [3'-13C]Uridine CAS No. 478511-14-7](/img/structure/B584035.png)
[3'-13C]Uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3’-13C]Uridine is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 3’ position of the ribose moiety. This compound is used extensively in biochemical and pharmaceutical research due to its ability to trace and study nucleoside metabolism and dynamics within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3’-13C]Uridine typically involves the incorporation of carbon-13 labeled ribose into the uridine structure. One common method starts with the condensation of potassium cyanide labeled with carbon-13 with D-erythrose to produce a mixture of D-[1-13C]ribose and D-[1-13C]arabinose. This mixture is then separated using ion-exchange chromatography. The D-[1-13C]ribose is further processed using a nickel chloride and TEMED complex to yield D-[2-13C]ribose, which is then combined with uracil to form [3’-13C]Uridine .
Industrial Production Methods
Industrial production of [3’-13C]Uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and high-throughput purification techniques to ensure the efficient production of the labeled compound. The use of stable isotope labeling is crucial for producing high-purity [3’-13C]Uridine for research applications.
化学反応の分析
Types of Reactions
[3’-13C]Uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form uronic acids.
Reduction: The carbonyl group in the uracil ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are used under mild conditions to reduce the carbonyl group.
Substitution: Various alkylating agents or acylating agents are used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Uronic acids and other oxidized derivatives.
Reduction: Dihydro derivatives of uridine.
Substitution: Alkylated or acylated uridine derivatives.
科学的研究の応用
[3’-13C]Uridine is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies of nucleoside metabolism and dynamics. Some key applications include:
Chemistry: Used in studies of nucleoside synthesis and modification.
Biology: Employed in tracing nucleoside incorporation into RNA and DNA.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new nucleoside-based therapeutics and diagnostic tools
作用機序
The mechanism of action of [3’-13C]Uridine involves its incorporation into nucleic acids, where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. The labeled carbon-13 atom allows researchers to study the metabolic pathways and interactions of uridine within cells. This compound targets nucleoside transporters and enzymes involved in nucleic acid synthesis and degradation, providing insights into cellular processes and drug interactions .
類似化合物との比較
Similar Compounds
[2’-13C]Uridine: Labeled at the 2’ position of the ribose moiety.
[1’-13C]Uridine: Labeled at the 1’ position of the ribose moiety.
[5-13C]Uridine: Labeled at the 5 position of the uracil ring.
Uniqueness
[3’-13C]Uridine is unique due to its specific labeling at the 3’ position, which provides distinct advantages in studying the dynamics of nucleoside incorporation and metabolism. This specific labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in biochemical and pharmaceutical research .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-MAZIVLEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)
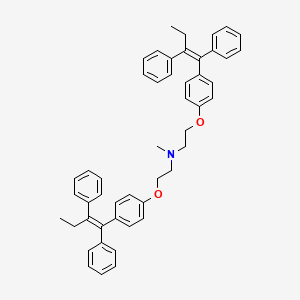
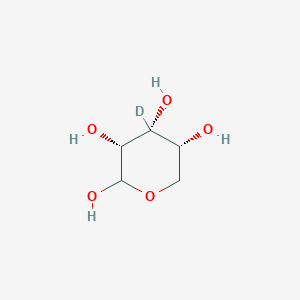

![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)
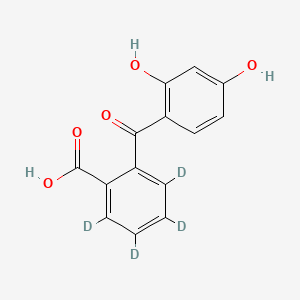
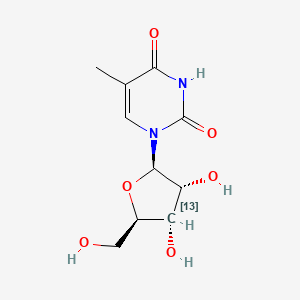

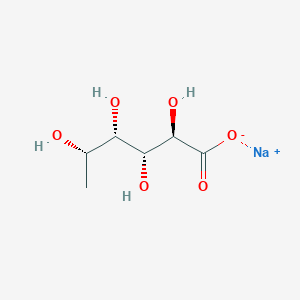
![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)
